N-benzyl-4-(5-cyclopropyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazine-1-carboxamide
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Description
“N-benzyl-4-(5-cyclopropyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazine-1-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a benzyl group, a piperazine ring, a triazolopyrimidine ring, and a carboxamide group .
Molecular Structure Analysis
The molecule contains several heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms in their structures . These include a piperazine ring, a triazolopyrimidine ring, and an oxadiazole ring .Scientific Research Applications
- The 1,2,4-benzothiadiazine-1,1-dioxide ring exhibits antimicrobial properties. Various derivatives of this scaffold have been investigated for their ability to inhibit bacterial and fungal growth .
- Some derivatives of this scaffold have demonstrated antiviral activity. Researchers have explored their effects against viral infections, although further studies are needed to fully understand their mechanisms .
- The 1,2,4-benzothiadiazine-1,1-dioxide derivatives have been investigated as potential antihypertensive agents. These compounds may modulate blood pressure by interacting with specific receptors or channels .
- Substituents at positions 7 and 3 on the ring have been found effective in inhibiting insulin release from rat pancreatic cells .
- Some derivatives exhibit antidiabetic properties. Researchers have explored their impact on glucose metabolism and insulin sensitivity .
- The 1,2,4-benzothiadiazine-1,1-dioxide scaffold has been studied for its potential in cancer therapy. Researchers have evaluated derivatives for their cytotoxic effects against cancer cells .
- Certain derivatives act as KATP (ATP-sensitive potassium) channel activators. These channels play a role in insulin secretion and vascular smooth muscle function .
Antimicrobial Activity
Antiviral Potential
Antihypertensive Properties
Antidiabetic Effects
Anticancer Potential
KATP Channel Modulation
properties
IUPAC Name |
N-benzyl-4-(5-cyclopropyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c28-17-12-16(15-6-7-15)22-18-23-19(24-27(17)18)25-8-10-26(11-9-25)20(29)21-13-14-4-2-1-3-5-14/h1-5,12,15H,6-11,13H2,(H,21,29)(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPGLGVTRJIRDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)NCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(5-cyclopropyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazine-1-carboxamide |
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